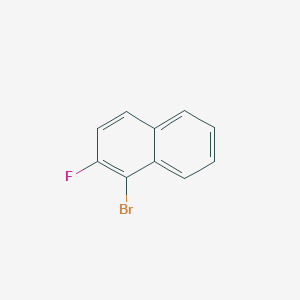

1-Bromo-2-fluoronaphthalene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-bromo-2-fluoronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHQKZJSBJWEGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90492511 | |

| Record name | 1-Bromo-2-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90492511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342-55-2 | |

| Record name | 1-Bromo-2-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90492511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 2 Fluoronaphthalene and Its Precursors

Classical Preparative Routes

Classical methods for synthesizing 1-bromo-2-fluoronaphthalene have focused on creating the carbon-bromine and carbon-fluorine bonds on the naphthalene (B1677914) scaffold through sequential reactions. These routes often rely on well-established, named reactions and have been optimized over time to improve yields and avoid hazardous materials.

Optimization of Multi-Step Synthesis from Substituted Naphthalenes

A significant advancement in the synthesis of this compound involves a multi-step pathway starting from the commercially available 2-acetylnaphthalene. tandfonline.com This route represents a crucial optimization as it circumvents the use of 2-naphthylamine, a known potent bladder carcinogen that was employed in earlier syntheses. tandfonline.com

Table 1: Multi-Step Synthesis from 2-Acetylnaphthalene

| Step | Starting Material | Reagents | Intermediate/Product | Yield |

|---|

Application and Efficiency of the Schiemann Reaction for Fluorination

The final and critical step in the classical synthesis is the introduction of the fluorine atom via the Balz-Schiemann reaction. tandfonline.comnih.gov This reaction transforms an aromatic amine into an aryl fluoride (B91410). wikipedia.org In this specific synthesis, 1-bromo-2-naphthylamine hydrochloride is converted into its diazonium salt, which is then complexed with a tetrafluoroborate (B81430) anion (from HBF₄). tandfonline.comnih.govwikipedia.org

The resulting arenediazonium tetrafluoroborate salt is isolated and thermally decomposed. tandfonline.comwikipedia.org This decomposition proceeds without a promoter and is believed to generate a highly unstable aryl cation, which then abstracts a fluoride ion from the BF₄⁻ counterion to form the desired this compound. wikipedia.org The byproducts are nitrogen gas and boron trifluoride. wikipedia.org While effective, the Schiemann reaction can require high temperatures (typically 110–170 °C) for the pyrolysis of the diazonium salt, which can be a safety concern. nih.govcas.cn In the synthesis of this compound from 1-bromo-2-naphthylamine hydrochloride, a 47% yield is achieved for this step after purification by sublimation. tandfonline.com Innovations to the traditional Balz-Schiemann reaction include the use of different counterions like hexafluorophosphates (PF₆⁻) or conducting the reaction in ionic liquids to improve yields and safety. wikipedia.orgorganic-chemistry.org

Mechanochemical Synthetic Approaches

Mechanochemistry, which uses mechanical energy from methods like ball milling to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-based synthesis. cardiff.ac.ukresearchgate.net This approach has been explored for reactions involving halonaphthalenes, including the challenging activation of carbon-fluorine bonds.

Solid-State Reactivity and Ball Milling Techniques

Ball milling involves the vigorous mixing of solid reactants in a jar with grinding balls, which increases reaction rates by creating fresh reactant surfaces, increasing defect density, and reducing particle size. researchgate.netacsgcipr.org This technique has been applied to reactions of 1-bromo- and 1-fluoronaphthalene (B124137) with magnesium metal. mdpi.comresearchgate.net

In these experiments, milling the halonaphthalene with an excess of magnesium powder for two hours, followed by the addition of iron(III) chloride and further milling, results in the formation of the corresponding homocoupled binaphthalene products. mdpi.comnih.gov This demonstrates that Grignard-type reagents can be generated under these solid-state, mechanochemical conditions. mdpi.com

Activation of Carbon-Fluorine Bonds in Fluoro-Naphthalenes

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its activation a significant chemical challenge. uni-wuerzburg.debaranlab.org Mechanochemical methods have shown promise in overcoming this hurdle. Research has demonstrated that ball milling 1-fluoronaphthalene or 2-fluoronaphthalene (B33398) with magnesium metal can activate the C-F bond, leading to the formation of binaphthalenes in yields comparable to those obtained from the more reactive bromonaphthalenes. mdpi.comresearchgate.net

Table 2: Mechanochemical Homocoupling of Halonaphthalenes

| Starting Halide | Conditions | Product | Yield |

|---|---|---|---|

| 1-Fluoronaphthalene | Mg, ball milling (2h), then FeCl₃, ball milling | 1,1'-Binaphthalene (B165201) | ca. 20% |

| 2-Fluoronaphthalene | Mg, ball milling (2h), then FeCl₃, ball milling | 2,2'-Binaphthalene | ca. 20% |

| 1-Bromonaphthalene (B1665260) | Mg, ball milling (2h), then FeCl₃, ball milling | 1,1'-Binaphthalene | ca. 20% |

| 2-Bromonaphthalene | Mg, ball milling (2h), then FeCl₃, ball milling | 2,2'-Binaphthalene | ca. 20% |

Data sourced from Speight and Hanusa, 2020. mdpi.com

The results suggest that the reactivity is independent of the halide's position on the naphthalene ring and that mechanochemical activation provides a viable, albeit low-yielding in this case, route for C-F bond cleavage. mdpi.com Other advanced methods for C-F bond activation include using transition metal complexes, such as those of nickel, which can cleave C-F bonds with high chemo- and regioselectivity, and aluminium reagents, which can mediate C-F bond cleavage and subsequent C-C bond formation. uni-wuerzburg.dersc.orgrsc.org

Emerging and Novel Synthetic Transformations Towards this compound

Modern synthetic chemistry continues to seek milder, more efficient, and broadly applicable methods for constructing aryl fluorides. One of the most significant advances is the development of transition metal-catalyzed fluorination reactions. Palladium-catalyzed cross-coupling, a cornerstone of C-C, C-N, and C-O bond formation, was historically unsuccessful for C-F bond formation due to the difficulty of Ar-F reductive elimination from palladium(II) intermediates. acs.org

However, the development of specialized biaryl monophosphine ligands has enabled this transformation. These advanced catalytic systems can now achieve the fluorination of (hetero)aryl triflates and bromides at room temperature, representing a powerful potential alternative for the synthesis of compounds like this compound. organic-chemistry.orgacs.org

Furthermore, improvements to classical methods are also emerging. For instance, a hypervalent iodine(III)-catalyzed version of the Balz-Schiemann reaction has been developed. cas.cn This organocatalytic approach allows the fluorination of arenediazonium salts to proceed under much milder conditions (25–60 °C) compared to the high temperatures of the traditional thermal process, expanding the reaction's functional group tolerance and improving its safety profile. cas.cn These novel transformations represent the frontier of aryl fluoride synthesis and could offer more efficient pathways to this compound in the future.

Reactivity and Mechanistic Investigations of 1 Bromo 2 Fluoronaphthalene

Cross-Coupling Reaction Pathways

Palladium-Catalyzed Coupling Reactions, including Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, has become a widely used method for the construction of biaryl structures, which are prevalent in pharmaceuticals, natural products, and polymers. nih.gov The efficiency and selectivity of these reactions are often enhanced by the use of bulky and electron-rich phosphine (B1218219) ligands, which facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov

In the context of 1-bromo-2-fluoronaphthalene, the Suzuki-Miyaura coupling provides a route to various substituted naphthalene (B1677914) derivatives. The reactivity of the carbon-bromine bond is significantly higher than that of the carbon-fluorine bond, allowing for chemoselective coupling. Research has shown that the choice of ligand can be crucial in controlling the chemoselectivity of palladium-catalyzed cross-coupling reactions involving substrates with multiple halide-leaving groups. digitellinc.com While some couplings can be directed to react at either the bromide or a triflate group depending on the ligand, Suzuki couplings with bromoaryl triflates consistently favor reaction at the bromide. digitellinc.com This "Suzuki anomaly" has been attributed to the in situ formation of bisphosphine mono-oxides, which influence the coordination number of the active palladium catalyst. digitellinc.com

An efficient palladium-catalyzed Suzuki-Miyaura cross-coupling has been developed for oxygen-substituted allylboronates with various aryl and vinyl halides and triflates, showcasing the broad applicability of this reaction. nih.gov This protocol leads to the formation of allylic siloxanes with high efficiency and regioselectivity, further demonstrating the versatility of palladium catalysis in forming C-C bonds. nih.gov

| Reactants | Catalyst/Ligand | Product | Key Feature |

|---|---|---|---|

| p-Bromotoluene and Phenylboronic Acid | Pd(OAc)2 / Triptycene-based Monophosphine | 4-Methyl-1,1'-biphenyl | High efficiency with low catalyst loading. researchgate.net |

| Oxygen-substituted Allylboronates and Aryl/Vinyl Halides | Palladium catalyst | Allylic Siloxanes | High efficiency and excellent regioselectivity. nih.gov |

| Bromoaryl Triflates and Boronic Acids | Palladium / various phosphine ligands | Biaryl product (coupling at bromide) | Consistent chemoselectivity at the bromide position. digitellinc.com |

Nickel-Catalyzed Transformations, e.g., Photoredox Alkoxycarbonyl Radical Cross-Coupling

Nickel-catalyzed reactions have emerged as a powerful alternative and complement to palladium-catalyzed transformations. A notable advancement is the development of photoredox nickel dual catalysis, which enables the cross-coupling of organic halides with various partners under mild conditions. chinesechemsoc.orgchinesechemsoc.org This methodology has been successfully applied to the selective coupling of organic halides and oxalates to form esters via alkoxycarbonyl radical intermediates. chinesechemsoc.orgchinesechemsoc.org

This transformation is particularly relevant for substrates like this compound, where the carbon-bromine bond can be selectively functionalized while leaving the more robust carbon-fluorine bond intact. chinesechemsoc.orgchinesechemsoc.org The reaction proceeds through the generation of an alkoxycarbonyl radical under photoredox conditions, which then engages in a nickel-catalyzed cross-coupling cycle. chinesechemsoc.orgchinesechemsoc.org Mechanistic studies suggest the formation of an (alkoxycarbonyl)Ni(I) species through the oxidation of a Ni(0) species by the alkoxycarbonyl radical. chinesechemsoc.org This method is characterized by its broad substrate scope, accommodating a wide range of aryl, heteroaryl, alkenyl, and alkyl bromides, and its tolerance of various functional groups. chinesechemsoc.orgchinesechemsoc.org

The synthetic utility of this approach has been demonstrated in the synthesis of complex molecules, such as drug derivatives. For instance, a sequential photoredox nickel-catalyzed alkoxycarbonyl radical cross-coupling of an aryl bromide followed by a palladium-catalyzed Suzuki-Miyaura coupling of the remaining aryl fluoride (B91410) has been used to synthesize Adapalene n-propyl ester in a moderate yield from 2-bromo-6-fluoronaphthalene. chinesechemsoc.org

| Feature | Description |

|---|---|

| Catalysis | Dual catalysis system involving a photoredox catalyst and a nickel catalyst. chinesechemsoc.orgchinesechemsoc.org |

| Reaction Conditions | Mild, often at room temperature and under visible light irradiation. chinesechemsoc.orgchinesechemsoc.org |

| Substrate Scope | Broad, including aryl, heteroaryl, alkenyl, and alkyl bromides. chinesechemsoc.orgchinesechemsoc.org |

| Selectivity | High chemoselectivity for the C-Br bond over C-F, C-Cl, and C-I bonds. chinesechemsoc.orgchinesechemsoc.org |

| Mechanism | Involves the generation of an alkoxycarbonyl radical and an (alkoxycarbonyl)Ni(I) intermediate. chinesechemsoc.org |

Synergistic Silver and Palladium Cluster Catalysis in C-H Arylation

A synergistic catalytic system employing both silver and palladium has been developed for the direct C-H arylation of simple arenes with aryl bromides, obviating the need for directing groups. escholarship.orgnih.gov This method relies on a cooperative catalytic cycle where a phosphine-ligated silver complex is proposed to cleave the aryl C-H bond in the rate-determining step, while a palladium catalyst facilitates the formation of the biaryl product. escholarship.orgnih.gov

This approach has been successfully applied to the arylation of electron-deficient arenes using an atomically defined tri-nuclear palladium (Pd₃Cl) species as a catalyst precursor in conjunction with a silver(I) co-catalyst. rsc.org The reaction proceeds under mild conditions and exhibits high site selectivity. rsc.org While the provided research primarily focuses on the arylation of various arenes with aryl iodides and bromides, the principles can be extended to substrates like this compound for the synthesis of more complex biaryl structures. The mechanism involves the synergistic action of the two metals, where the silver salt assists in the C-H activation step, a key challenge in direct arylation chemistry. escholarship.orgnih.govrsc.org

| Catalytic Component | Proposed Role |

|---|---|

| Phosphine-ligated Silver Complex | Cleavage of the aryl C-H bond (rate-determining step). escholarship.orgnih.gov |

| Palladium Catalyst | Formation of the biaryl product. escholarship.orgnih.gov |

| Tri-nuclear Palladium (Pd₃Cl) Cluster | Acts as a catalyst precursor in Ag(I)-assisted direct C-H arylation. rsc.org |

Aryne-Mediated Reactions

Generation and Trapping of 1,2-Naphthalyne Intermediates

1,2-Naphthalyne is a highly reactive aryne intermediate that can be generated from suitable precursors, such as this compound. Arynes are characterized by a formal triple bond within an aromatic ring and cannot be isolated due to their extreme reactivity. tcichemicals.com They are typically generated in situ and immediately trapped by a reacting partner. tcichemicals.com

A common method for generating arynes from halogenated aryl compounds involves treatment with a strong base like n-butyllithium (nBuLi) or lithium diisopropylamide (LDA). tcichemicals.com In the case of this compound, the greater lability of the C-Br bond compared to the C-F bond allows for selective metal-halogen exchange or deprotonation at the adjacent position, followed by elimination of lithium fluoride to furnish the 1,2-naphthalyne intermediate.

Another method involves the reaction of geminal dihalocyclopropanes with methyllithium, which leads to the formation of cyclic allenes that can be trapped. d-nb.info While not directly starting from this compound, this highlights the generation of strained and reactive intermediates that can undergo further reactions. The generation of arynes can be confirmed by trapping them with dienes like furan, which results in the formation of Diels-Alder cycloadducts. tcichemicals.com

Cycloaddition Reactions of Arynes with Dienophiles (e.g., Azadienes, Isoindoles, Furans)

Once generated, 1,2-naphthalyne intermediates readily undergo cycloaddition reactions with a variety of dienophiles. These reactions are powerful tools for the construction of complex polycyclic aromatic systems.

Furan: Furan is a classic trapping agent for arynes, participating in a [4+2] cycloaddition (Diels-Alder reaction) to form an oxabicyclic adduct. rsc.orgresearchgate.net This adduct can then be deoxygenated to yield the corresponding naphthalene derivative, effectively achieving a benzannulation. researchgate.net This strategy has been employed in the synthesis of complex polycyclic aromatic hydrocarbons like dibenz[a,c]anthracene. researchgate.net

Azadienes: 1-Azadienes can also serve as dienophiles in cycloaddition reactions with arynes. scirp.org Depending on the substitution pattern and reaction conditions, they can participate as either a 2π or 4π component. scirp.org The reaction of an aryne with a 1-azadiene in a [4+2] cycloaddition would lead to the formation of a dihydrophenanthridine derivative.

Isoindoles: Isoindoles are effective dienes for trapping arynes. The reaction of 1,2-naphthalyne with an isoindole would proceed via a [4+2] cycloaddition to afford a triptycene-like adduct, providing a rapid entry into complex, three-dimensional polycyclic structures.

Nucleophilic Substitution Processes

Nucleophilic aromatic substitution (SNAr) on aryl halides is a fundamental class of reactions for the modification of aromatic systems. harvard.edunih.gov The mechanism of these reactions can vary, significantly influencing the reaction outcomes.

The traditionally accepted mechanism for nucleophilic aromatic substitution involves a two-step addition-elimination process via a discrete Meisenheimer complex. harvard.edunih.gov However, a growing body of evidence from kinetic and computational studies suggests that many SNAr reactions proceed through a concerted mechanism (CSNAr), involving a single transition state rather than a stable intermediate. harvard.edunih.govresearchgate.net

Whether a reaction proceeds via a stepwise or concerted pathway depends on the stability of the potential Meisenheimer intermediate. harvard.edu For a stepwise mechanism to be operative, the anionic adduct must be a true intermediate on the reaction coordinate, meaning it is more stable than the transition state for a concerted pathway. harvard.edu Computational studies have indicated that for many systems, particularly those involving good leaving groups like chloride and bromide on heterocyclic rings, a stepwise mechanism with a stable intermediate is unlikely, making a concerted pathway more probable. harvard.edu

In the case of this compound, two potential leaving groups exist. While the C-F bond is strong, fluoride can be a good leaving group in SNAr reactions, often facilitating substitution on activated aromatic rings. nih.gov The C-Br bond is weaker and bromide is also an excellent leaving group. Recent advances have highlighted that concerted mechanisms are likely common for reactions with good leaving groups such as Cl and Br. harvard.edu The transition from a stepwise to a concerted mechanism can be influenced by the stability of the potential intermediate; if it is high in energy, the reaction will favor a single transition state. harvard.edu Catalytic approaches using superbases have also been shown to promote concerted SNAr reactions on electron-rich and neutral aryl fluorides, including 1-fluoronaphthalene (B124137). nih.govacs.org

The reaction of ortho-dihaloaromatics with strong, non-nucleophilic bases is a classic method for generating highly reactive aryne intermediates via an elimination reaction. wikipedia.org Due to the arrangement of the bromine and fluorine atoms, this compound is a well-established precursor for the generation of 1,2-naphthalyne. tandfonline.com

This transformation is typically achieved by dehydrohalogenation using a strong base. The base abstracts the proton adjacent to one of the halogens, followed by the elimination of a halide ion. wikipedia.org For aryl halides, this elimination can proceed through a two-step (E1cb-like) or a concerted (E2-like) mechanism. wikipedia.org The use of strong, sterically hindered bases like potassium t-butoxide (KOt-Bu) is common in these reactions, as they favor elimination over competing nucleophilic substitution. masterorganicchemistry.comreddit.com The resulting 1,2-naphthalyne is a powerful dienophile and electrophile, readily trapped by various reagents to synthesize complex polycyclic aromatic systems. wikipedia.orgtandfonline.com For example, the reaction of this compound with a strong base in the presence of a suitable diene, such as a substituted isoindole, leads to a cycloaddition reaction, which after further transformation, can yield complex structures like benz[a]anthracenes. tandfonline.com

Formation and Reactivity of Organometallic Species

The carbon-halogen bonds in this compound allow for the formation of organometallic reagents, such as Grignard reagents, which are powerful nucleophiles for carbon-carbon bond formation. mnstate.edu

While the direct preparation of Grignard reagents from organofluorine compounds in solution is typically challenging due to the strength of the C-F bond, mechanochemical methods like ball milling have proven effective for activating both C-Br and C-F bonds. mdpi.comacs.org Mechanochemistry involves the use of mechanical force to induce chemical reactions, often in the absence of bulk solvents. nih.govnih.gov

Studies on the mechanochemical milling of halonaphthalenes with magnesium powder have demonstrated the formation of the corresponding Grignard reagents. mdpi.com This technique has been successfully extended to fluoronaphthalenes, enabling the activation of the C-F bond. mdpi.comacs.org In a comparative study, both 1-bromonaphthalene (B1665260) and 1-fluoronaphthalene were treated with magnesium under ball-milling conditions to generate the respective naphthalenylmagnesium halides. mdpi.com

| Reactant | Product | Yield (%) | Reference |

| 1-Bromonaphthalene | 1,1'-Binaphthalene (B165201) | ~20 | mdpi.com |

| 1-Fluoronaphthalene | 1,1'-Binaphthalene | ~20 | mdpi.com |

| 2-Bromonaphthalene | 2,2'-Binaphthalene | ~20 | mdpi.com |

| 2-Fluoronaphthalene (B33398) | 2,2'-Binaphthalene | ~20 | mdpi.com |

Table 1: Comparison of halide and isomer reactivity in homocoupling reactions via mechanochemically generated Grignard reagents. The reaction involves milling the halonaphthalene with excess magnesium, followed by treatment with FeCl₃.

The results indicate that under these mechanochemical conditions, the yield of the homocoupled product is surprisingly independent of which halogen (bromine or fluorine) is used as the leaving group. mdpi.com

The naphthalenylmagnesium halides generated mechanochemically can be used directly in subsequent reactions. mdpi.comnih.gov A common application is the iron(III) chloride-catalyzed homocoupling reaction to produce binaphthalenes. mdpi.com As shown in Table 1, milling 1-bromonaphthalene or 1-fluoronaphthalene with magnesium, followed by the addition of FeCl₃, produces 1,1'-binaphthalene in comparable, albeit low, yields of around 20%. mdpi.com

Interestingly, attempts to use these mechanochemically generated fluoro-Grignard reagents in reactions with other electrophiles, such as benzaldehyde (B42025) or benzophenone, were unsuccessful, with no carbonyl addition products being isolated. mdpi.com This suggests that the resulting naphthalenylmagnesium fluoride species exhibit low reactivity towards certain carbonyl compounds under these specific conditions. mdpi.com

Redox Chemistry and Electrochemical Studies

The electrochemical behavior of haloaromatic compounds provides insight into their redox properties and the mechanisms of their reduction or oxidation. The electrochemical reduction of halogenated naphthalene derivatives can lead to the formation of radical anions and subsequent bond cleavage. mdpi.com

While specific electrochemical studies on this compound are not extensively documented in the searched literature, research on the closely related compound 1-bromo-2-methylnaphthalene (B105000) offers a relevant model. mdpi.com The electrochemical reduction of 1-bromo-2-methylnaphthalene is proposed to proceed via a stepwise mechanism. The initial step is a one-electron reduction to form a transient radical anion. This is followed by the cleavage of the carbon-bromine bond, which is weaker than the carbon-fluorine bond, to release a bromide anion and a 2-methylnaphthalenyl radical. These radicals can then react with each other to form dimerized products, such as 1,1'-binaphthalene derivatives. mdpi.com

Given the similarities, a comparable pathway can be anticipated for this compound. The initial reduction would likely form the radical anion, with subsequent cleavage of the C-Br bond being the favored dissociation pathway. The presence of the electronegative fluorine atom would influence the reduction potential of the molecule compared to non-fluorinated analogues. For instance, fluorination can affect the HOMO and LUMO energy levels of naphthalene systems, which in turn alters their redox properties. ossila.com However, detailed studies on the specific redox potentials and electrochemical reactivity of this compound are required for a complete understanding.

Dissociative Electroreduction of Carbon-Bromine Bonds

The electrochemical reduction of aryl halides is a well-established process that typically proceeds through a stepwise mechanism. In the case of this compound, the initial step involves the transfer of a single electron to the molecule, forming a radical anion. This is then followed by the cleavage of the carbon-bromine (C-Br) bond, which is generally weaker than the carbon-fluorine (C-F) bond.

Studies on analogous compounds, such as 1-bromo-2-methylnaphthalene, have shown that the electroreduction leads to the dissociation of the C-Br bond. unimore.it This process is often initiated by an electron transfer from a cathode or a chemical reductant. The resulting aryl radical can then undergo various subsequent reactions, including dimerization or polymerization. unimore.it

The general mechanism for the dissociative electroreduction of the C-Br bond in this compound can be represented as follows:

Electron Transfer: Ar-Br + e⁻ → [Ar-Br]⁻•

Bond Cleavage: [Ar-Br]⁻• → Ar• + Br⁻

Where 'Ar' represents the 2-fluoronaphthyl group. The presence of the electron-withdrawing fluorine atom is expected to influence the reduction potential of the molecule, making the initial electron transfer more favorable compared to unsubstituted bromonaphthalene.

To illustrate the typical data obtained in such studies, the following table presents hypothetical yet realistic electrochemical data for this compound, based on trends observed for similar compounds.

| Compound | Reduction Potential (V vs. SCE) | Solvent | Supporting Electrolyte |

| This compound | -1.8 to -2.2 | DMF | 0.1 M TBAPF₆ |

Note: The data in this table is illustrative and based on values reported for analogous compounds. Specific experimental values for this compound may vary.

Pathways for Radical Anion Formation and Cleavage

The formation of the radical anion is a critical intermediate in the electroreduction of this compound. The stability and subsequent reaction pathways of this species are governed by the electronic properties of the naphthalene ring and its substituents. The highly electronegative fluorine atom at the 2-position influences the electron distribution in the π-system, which in turn affects the site of electron addition and the subsequent bond cleavage.

Computational studies on similar halogenated naphthalenes have provided detailed insights into the potential energy surfaces of these reactions, confirming the stepwise nature of the mechanism. unimore.it These studies indicate that the radical anion is a true intermediate, and the transition state for the C-Br bond cleavage lies at a higher energy level.

Scheme 1: Proposed pathway for the electroreductive cleavage of this compound.

This compound (1) accepts an electron to form the radical anion (2) .

The radical anion (2) undergoes dissociation to form the 2-fluoronaphthyl radical (3) and a bromide ion.

The resulting 2-fluoronaphthyl radical is a highly reactive species that can participate in a variety of follow-up reactions, such as hydrogen atom abstraction from the solvent or coupling with another radical to form a dimer.

Strategic Applications in Complex Molecule Synthesis and Materials Science

As a Core Building Block in Polycyclic Aromatic Hydrocarbon Synthesis

1-Bromo-2-fluoronaphthalene serves as a key precursor for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). The generation of the highly reactive aryne intermediate, 1,2-naphthalyne, from this compound provides a powerful tool for the annulation of additional benzene (B151609) rings onto the naphthalene (B1677914) framework.

A significant application of this compound is in the modular synthesis of polyhalogenated benz[a]anthracenes. researchgate.netchemicalbook.com This synthetic strategy relies on the in-situ generation of 1,2-naphthalyne. The process typically involves treating this compound with magnesium to form a Grignard reagent, which then undergoes elimination to produce the aryne. dokumen.pub

The generated 1,2-naphthalyne is a potent dienophile and readily undergoes a [4+2] Diels-Alder cycloaddition reaction with various dienes, such as substituted isoindoles. researchgate.net This cycloaddition step creates the core structure of a 7,12-dihydrobenz[a]anthracen-7,12-imine. Subsequent oxidative deamination of this intermediate, often using an oxidizing agent like m-chloroperbenzoic acid, removes the imine bridge and aromatizes the ring system to yield the final polyhalogenated benz[a]anthracene product. researchgate.net This method allows for the systematic construction of a variety of substituted benz[a]anthracene derivatives. researchgate.netchemicalbook.com

| Reaction Step | Reagents and Conditions | Intermediate/Product | Reference |

| Aryne Generation | This compound, Mg | 1,2-Naphthalyne | dokumen.pub |

| Diels-Alder Cycloaddition | 1,2-Naphthalyne, Isoindole (diene) | 7,12-Dihydrobenz[a]anthracen-7,12-imine | researchgate.net |

| Oxidative Deamination | m-Chloroperbenzoic acid | Polyhalogenated Benz[a]anthracene | researchgate.net |

While this compound is a versatile precursor for various PAHs, its specific application in the direct synthesis of naphthacene (B114907) (also known as tetracene) derivatives is less documented than that of its isomers. For instance, naphthacene itself is conveniently prepared via 2,3-naphthalyne, which is generated from 2,3-dibromonaphthalene. researchgate.net

However, the synthetic utility of this compound as a source of 1,2-naphthalyne extends to the construction of other complex fused aromatic systems. Research has demonstrated its use in synthesizing phenanthrene (B1679779) through a Diels-Alder reaction of the derived aryne with 1-(trimethylsilyl)pyrrole, followed by deamination. researchgate.net In another example, the reaction of 1,2-naphthalyne (from this compound) with vinylnaphthalene leads to the formation of picene, a five-ring aromatic hydrocarbon, albeit in low yield. dokumen.pub These examples underscore the role of this compound as a fundamental building block for extending the π-conjugation of naphthalene to create larger, more complex PAHs.

Contributions to Advanced Materials Development

The electronic properties imparted by the bromo and fluoro substituents make naphthalene derivatives attractive for applications in materials science. While direct research on this compound in some of these areas is limited, the extensive use of its isomers and related halogenated naphthalenes highlights the potential of this structural motif.

Halogenated naphthalenes are recognized as important intermediates in the synthesis of advanced materials. chemimpex.com Fluorine substitution, in particular, can modulate the electronic properties of aromatic systems, making them suitable for use as organic semiconductors and fluorescent materials. ossila.comoup.com For example, 1-Bromo-4-fluoronaphthalene (B1202307) is employed in creating fluorescent probes for biological imaging. chemimpex.com Similarly, 2-Bromo-6-fluoronaphthalene is a known building block for semiconducting molecules. ossila.com

Pinpoint-fluorinated polycyclic aromatic hydrocarbons (F-PAHs), which exhibit semiconducting properties, can be synthesized from bromo-fluoro precursors. oup.com The presence of both a bromo group (useful for cross-coupling reactions) and a fluoro group (for tuning electronic levels) in this compound makes it a promising, though not yet widely reported, precursor for novel fluorescent and semiconducting materials. google.com Its ability to sensitize the formation of singlet oxygen also points to its potential in photophysical applications. ucf.edu

The development of new materials is crucial for advancing the efficiency and stability of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). thermofisher.com Halogenated aromatic compounds are frequently utilized for this purpose. Isomers of this compound have found direct application in this field; for instance, 1-Bromo-4-fluoronaphthalene is noted for its potential in fabricating OLEDs and OPVs due to its favorable electronic properties. chemimpex.com Likewise, 2-Bromo-6-fluoronaphthalene is used to synthesize fluorophores and semiconducting materials for these devices. ossila.com Additives like 1-chloronaphthalene (B1664548) and 1-fluoronaphthalene (B124137) have also been used to optimize the morphology of the active layer in organic solar cells, which is critical for device performance. researchgate.net Given these precedents, this compound represents a viable, though underexplored, candidate for developing new materials or additives for OLED and OPV applications.

Interfacial engineering is a key strategy for improving the efficiency and long-term stability of perovskite solar cells (PSCs) by passivating defects and promoting charge extraction. perovskite-info.comrsc.org While the direct use of this compound has not been specifically detailed, its isomer, 2-Bromo-6-fluoronaphthalene, has been successfully introduced as an interfacial modulator in printable, mesoscopic PSCs. ossila.comresearchgate.net

Functionalization and Derivatization Strategies

The unique electronic and steric environment of this compound, created by the presence of two different halogen atoms at adjacent positions on the naphthalene core, makes it a valuable scaffold in synthetic organic chemistry. The distinct reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds allows for a range of selective functionalization and derivatization strategies. These strategies are pivotal for the construction of complex organic molecules and advanced materials.

Selective Modification of Halogen Substituents for New Functional Groups

The differential reactivity of the bromine and fluorine substituents is the cornerstone of selective functionalization of the this compound scaffold. The C-Br bond is significantly weaker and more polarizable than the robust C-F bond, allowing for a variety of transformations to be carried out chemoselectively at the C1-position while preserving the fluorine atom at the C2-position.

Preferential C-Br Bond Reactivity

The most common strategy involves the selective cleavage and substitution of the C-Br bond. This is readily achieved through several classes of reactions:

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. Due to the established reactivity trend for aryl halides (Ar-I > Ar-Br >> Ar-Cl, Ar-F), the C-Br bond of this compound can be selectively coupled with various organoboron reagents. nobelprize.org This allows for the introduction of aryl, heteroaryl, alkenyl, and alkyl groups at the 1-position, yielding 1-substituted-2-fluoronaphthalene derivatives. nih.govnih.govresearchgate.net The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. The fluorine atom remains untouched under these conditions, serving as a valuable substituent for tuning the electronic properties of the final product or as a handle for subsequent transformations.

Organometallic Intermediate Formation: The C-Br bond is susceptible to halogen-metal exchange or direct insertion of a metal.

Lithiation: Treatment with organolithium reagents, such as n-butyllithium (n-BuLi), at low temperatures typically results in a halogen-metal exchange at the more reactive C-Br bond. This generates 1-lithio-2-fluoronaphthalene in situ. ias.ac.in This highly reactive organolithium species can then be trapped with a wide array of electrophiles (e.g., aldehydes, ketones, carbon dioxide, silyl (B83357) halides) to introduce a diverse range of functional groups at the 1-position. researchgate.net

Grignard Reagent Formation: The reaction of this compound with magnesium metal in an ethereal solvent like THF or diethyl ether selectively forms the corresponding Grignard reagent, 2-fluoro-1-naphthylmagnesium bromide. chem-station.comlibretexts.org This organometallic compound is a powerful nucleophile used to introduce the 2-fluoro-1-naphthyl moiety into various molecules, particularly through addition to carbonyls and other electrophilic centers. youtube.com While Grignard formation from fluoroarenes is known, it often requires special activation methods, highlighting the preferential reactivity of the C-Br bond. researchgate.net

The table below summarizes typical conditions for the selective functionalization of the C-Br bond.

| Reaction Type | Reagents & Conditions | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene, 90 °C | 1-Aryl-2-fluoronaphthalene |

| Lithiation | n-BuLi, THF, -78 °C; then Electrophile (E⁺) | 1-E-2-fluoronaphthalene |

| Grignard Formation | Mg, THF or Et₂O, reflux | 2-Fluoro-1-naphthylmagnesium bromide |

Reactions Involving Both Halogen Substituents

While the C-F bond is generally inert, certain reactions can involve both halogen atoms, leading to significant structural modifications. The most prominent example is the generation of a highly reactive aryne intermediate.

Naphthalyne Formation: Treatment of this compound with a strong base, such as an alkyllithium reagent or lithium diisopropylamide (LDA), can induce elimination of HBr or LiBr and LiF, leading to the formation of 1,2-naphthalyne. This strained intermediate is a powerful dienophile and can be trapped in situ with various dienes (e.g., furan, cyclopentadiene) in Diels-Alder reactions to construct complex polycyclic aromatic systems.

Stereoselective Transformations Involving this compound Scaffolds

The rigid naphthalene framework and the substitution pattern of this compound make it an attractive precursor for the synthesis of chiral molecules, particularly those exhibiting axial chirality (atropisomerism). Stereoselective synthesis aims to produce a single stereoisomer from several possibilities, a critical goal in medicinal chemistry and materials science where the biological activity or physical properties of enantiomers can differ dramatically. chiralpedia.comscribd.comyoutube.com

Asymmetric Cross-Coupling for Axially Chiral Biaryls

One of the most elegant applications is in the synthesis of axially chiral biaryl compounds. Restricted rotation around the single bond connecting two naphthalene or other aryl rings gives rise to stable, separable enantiomers.

Asymmetric Suzuki-Miyaura Coupling: By employing a chiral ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, it is possible to control the stereochemical outcome. Research has shown that coupling of 1-bromo-2-naphthoates (a related system) with arylboronic acids in the presence of a helically chiral polymer ligand can produce axially chiral biaryl esters with high enantioselectivities. rsc.org This dynamic kinetic asymmetric transformation establishes the chiral axis with a preferred configuration dictated by the chiral catalyst. This principle is directly applicable to derivatives of this compound, providing a route to enantiopure 1-aryl-2-fluoronaphthalenes, which are valuable synthons for chiral ligands and functional materials.

The table below details findings from a study on asymmetric Suzuki-Miyaura coupling of a related substrate, demonstrating the principle.

| Arylboronic Acid | Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| Naphthalene-1-boronic acid | (P)-PQXphos | Toluene | 99 | 95 |

| 2-Methylphenylboronic acid | (P)-PQXphos | Toluene | 99 | 92 |

| 2-Methoxyphenylboronic acid | (M)-PQXphos | Dioxane | 99 | 90 |

Data adapted from a study on 1-bromo-2-naphthoates, illustrating the potential for high enantioselectivity. rsc.org

Synthesis of Novel Chiral Scaffolds

Beyond biaryls, the 1-bromo-2-substituted naphthalene motif can be used to construct other types of chiral molecules.

Atropisomeric Boron Compounds: The reaction of a Grignard reagent derived from a 1-bromo-2-alkylnaphthalene with an appropriate borane (B79455) can create a C-B bond with restricted rotation. mdpi.com This provides access to novel non-biaryl atropisomers. The steric hindrance provided by the substituent at the 2-position (like the fluorine in this compound) and the groups on the boron atom creates a significant energy barrier to rotation, allowing for the isolation of stable enantiomers. These chiral organoboron compounds are versatile intermediates for further stereoselective synthesis. mdpi.com

Advanced Spectroscopic and Computational Investigations

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of 1-Bromo-2-fluoronaphthalene by probing its vibrational modes.

The FT-IR and FT-Raman spectra of halogenated naphthalene (B1677914) derivatives are characterized by a series of distinct bands corresponding to the stretching and bending vibrations of the molecule's bonds. nih.govnih.gov For this compound, the spectra would be interpreted by comparing them with the known spectra of naphthalene and related substituted compounds. nist.govnist.gov

The high-wavenumber region of the FT-IR and FT-Raman spectra is dominated by the C-H stretching vibrations of the aromatic ring, typically appearing above 3000 cm⁻¹. The C-C stretching vibrations within the naphthalene ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. The presence of the bromine and fluorine substituents influences the positions and intensities of these bands. The C-F and C-Br stretching vibrations are expected at lower wavenumbers, with the C-F stretch typically being stronger in the IR spectrum and the C-Br stretch being more prominent in the Raman spectrum. thermofisher.com The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, appear in the fingerprint region below 1000 cm⁻¹.

A representative table of expected vibrational frequencies for this compound, based on studies of similar compounds, is provided below. nih.govnih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-F Stretch | 1250 - 1000 |

| In-plane C-H Bend | 1300 - 1000 |

| Out-of-plane C-H Bend | 900 - 675 |

| C-Br Stretch | 700 - 500 |

To precisely assign the observed vibrational bands to specific molecular motions, a Normal Coordinate Analysis (NCA) is often performed. ias.ac.in This theoretical calculation method correlates the vibrational frequencies with the molecular geometry and force constants of the chemical bonds. researchgate.netnist.gov By employing computational models, such as those based on Density Functional Theory (DFT), a theoretical vibrational spectrum can be generated. nih.gov This calculated spectrum is then compared with the experimental FT-IR and FT-Raman data. The potential energy distribution (PED) obtained from the NCA helps in providing a quantitative assignment of each normal mode to the contributions of different internal coordinates (bond stretching, angle bending, etc.). ias.ac.in This analysis is crucial for a definitive understanding of the vibrational dynamics of this compound. smu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of organic compounds. slideshare.netslideshare.net

For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide unambiguous confirmation of its structure.

¹H NMR: The proton NMR spectrum would show a complex pattern of signals in the aromatic region. The chemical shifts of the protons on the naphthalene ring are influenced by the electron-withdrawing effects of the bromine and fluorine atoms. The coupling patterns (spin-spin splitting) between adjacent protons would allow for the assignment of each signal to a specific proton on the ring structure.

¹³C NMR: The carbon NMR spectrum would display ten distinct signals, one for each carbon atom in the naphthalene skeleton, confirming the absence of molecular symmetry. The chemical shifts of the carbons directly bonded to the bromine and fluorine atoms would be significantly affected, providing key information about the substitution pattern.

¹⁹F NMR: The fluorine NMR spectrum would exhibit a single signal, as there is only one fluorine atom in the molecule. nih.gov The coupling of this fluorine nucleus with neighboring protons and carbons (¹⁹F-¹H and ¹⁹F-¹³C coupling) would provide further structural information and help to confirm the connectivity of the atoms.

| Nucleus | Expected Chemical Shift Range (ppm) | Key Information Provided |

| ¹H | 7.0 - 8.5 | Number and environment of protons, proton-proton coupling |

| ¹³C | 110 - 140 | Number of unique carbons, location of substituents |

| ¹⁹F | -100 to -140 (relative to CFCl₃) | Presence and electronic environment of the fluorine atom |

Electronic Spectroscopy (UV-Vis) in Reaction Monitoring

UV-Visible (UV-Vis) absorption spectroscopy is a valuable technique for monitoring the progress of chemical reactions by measuring the change in absorbance of reactants, intermediates, or products over time. spectroscopyonline.comthermofisher.com The naphthalene ring system of this compound possesses a chromophore that absorbs UV light, giving rise to a characteristic spectrum.

During a chemical reaction involving this compound, any alteration to the aromatic system or the substituents will likely lead to a change in the electronic transitions and, consequently, a shift in the wavelength of maximum absorbance (λ_max) or a change in the molar absorptivity. mdpi.com By monitoring these changes at a specific wavelength, the kinetics of the reaction can be studied, and information about the reaction mechanism can be inferred. thermofisher.com For example, in a substitution reaction where the bromine or fluorine atom is replaced, the resulting change in the electronic structure of the naphthalene ring would be readily detectable by UV-Vis spectroscopy.

Computational Chemistry Approaches

Computational chemistry provides theoretical insights that complement experimental data, offering a deeper understanding of molecular properties. spectroscopyonline.commdpi.com Methods like Density Functional Theory (DFT) and ab initio calculations can be used to model the properties of this compound. researchgate.net

These computational approaches can be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of the atoms, including bond lengths and angles.

Predict spectroscopic properties: Calculate theoretical IR, Raman, and NMR spectra that can be compared with experimental results to aid in spectral assignment. nih.gov

Analyze electronic structure: Investigate the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This information is valuable for understanding the molecule's reactivity and its UV-Vis absorption characteristics.

Calculate thermodynamic properties: Determine properties such as enthalpy of formation and Gibbs free energy.

By combining experimental spectroscopic data with the results from computational chemistry, a comprehensive and detailed picture of the structure and properties of this compound can be achieved. spectroscopyonline.com

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by approximating the electron density of a system. samipubco.com This approach is instrumental in predicting the ground-state geometry, vibrational frequencies, and electronic structure of molecules like this compound.

DFT calculations begin by optimizing the molecular geometry to find the lowest energy conformation. For substituted naphthalenes, this involves determining the precise bond lengths, bond angles, and dihedral angles. Studies on related compounds, such as 1-bromo-4-fluoronaphthalene (B1202307) and 1-bromo-2-chlorobenzene, have successfully used DFT methods, commonly employing the B3LYP functional with basis sets like 6-311+G**, to achieve excellent agreement between calculated and experimental vibrational spectra (FTIR and FT-Raman). nih.govresearchgate.net A similar methodology would be applied to this compound to predict its geometric parameters.

Once the optimized geometry is obtained, DFT is used to explore the electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. samipubco.com For instance, a smaller gap suggests that the molecule is more polarizable and more readily excited. In a study on the C–Br bond dissociation of the 1-bromo-2-methylnaphthalene (B105000) radical anion, DFT calculations were used to map the potential energy surface, providing insight into the reaction mechanism. mdpi.com

The electronic properties calculated via DFT offer a deep understanding of the molecule's behavior. The distribution of electron density, molecular electrostatic potential (MEP), and orbital shapes reveal sites susceptible to electrophilic or nucleophilic attack, guiding the prediction of chemical reactions.

Table 1: Representative DFT-Calculated Parameters for a Halogenated Naphthalene Derivative Note: This table presents typical parameters obtained from DFT calculations on a substituted naphthalene and is for illustrative purposes. Actual values for this compound would require specific calculation.

| Parameter | Description | Typical Calculated Value |

| Total Energy | The total electronic energy of the optimized molecular structure. | Varies (e.g., in Hartrees) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | ~ -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | ~ -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | ~ 5.3 eV |

| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | ~ 1.5 Debye |

| C-Br Bond Length | The calculated distance between the Carbon and Bromine atoms. | ~ 1.90 Å |

| C-F Bond Length | The calculated distance between the Carbon and Fluorine atoms. | ~ 1.36 Å |

Natural Population Analysis (NPA) for Charge Distribution

For this compound, NPA would be used to quantify the partial charges on each atom (C, H, Br, and F). This analysis is crucial for understanding the molecule's electrostatic properties and predicting its intermolecular interactions. The high electronegativity of fluorine and bromine atoms is expected to result in significant negative partial charges on these atoms and corresponding positive charges on the carbon atoms to which they are bonded (C1 and C2).

The charge distribution data from NPA can rationalize the molecule's reactivity. For example, atoms with large negative charges are potential sites for electrophilic attack, while those with large positive charges are susceptible to nucleophilic attack. This information complements the insights gained from HOMO-LUMO analysis. A computational study on 1-Bromo-2,3-dimethoxynaphthalene utilized NBO analysis to investigate charge delocalization within the molecule, demonstrating the utility of this method for complex aromatic systems. researchgate.net

Table 2: Illustrative Natural Population Analysis (NPA) Charges Note: The following values are hypothetical, representing the type of data generated from an NPA calculation for this compound, based on general chemical principles.

| Atom | Position | Expected Natural Charge (e) |

| C1 | Carbon bonded to Bromine | Positive |

| C2 | Carbon bonded to Fluorine | Positive |

| Br | Bromine | Negative |

| F | Fluorine | Negative |

| C9 | Bridgehead Carbon | Slightly Positive/Neutral |

| C10 | Bridgehead Carbon | Slightly Positive/Neutral |

| H | Aromatic Hydrogen | Slightly Positive |

Theoretical Mechanistic Studies, including Transition State and Intrinsic Reaction Coordinate (IRC) Calculations

Theoretical studies are invaluable for mapping out the pathways of chemical reactions. This involves identifying stable reactants, products, and intermediates, as well as the high-energy transition states that connect them. wikipedia.orglibretexts.orgyoutube.com Transition State Theory (TST) provides the framework for understanding reaction rates based on the properties of these structures. wikipedia.org

For a reaction involving this compound, computational methods can be used to locate the transition state (TS) structure—a first-order saddle point on the potential energy surface. missouri.edu Once a TS is located and confirmed (by vibrational analysis, which should yield exactly one imaginary frequency), an Intrinsic Reaction Coordinate (IRC) calculation is performed. skku.eduvasp.atq-chem.comscm.com The IRC traces the minimum energy path downhill from the TS, connecting it to the reactant on one side and the product on the other. missouri.eduscm.com This confirms that the identified TS is indeed the correct one for the reaction of interest.

For example, in a hypothetical nucleophilic aromatic substitution reaction on this compound, DFT calculations could model the approach of the nucleophile, the formation of an intermediate (like a Meisenheimer complex), and the departure of a leaving group. IRC calculations would then trace the entire reaction profile, providing a detailed, step-by-step visualization of the bond-making and bond-breaking processes. This allows for the calculation of activation barriers, which are fundamental to understanding reaction kinetics.

Table 3: Key Components of a Theoretical Mechanistic Study Note: This table outlines the typical outputs from a computational study of a reaction pathway.

| Component | Description | Purpose |

| Optimized Geometries | Lowest energy structures of reactants, products, and any intermediates. | Defines the start and end points of the reaction. |

| Transition State (TS) | The highest energy structure along the reaction coordinate (a saddle point). | Represents the kinetic barrier to the reaction. |

| Activation Energy (ΔE‡) | The energy difference between the reactants and the transition state. | Determines the theoretical rate of the reaction. |

| Reaction Energy (ΔErxn) | The energy difference between the reactants and the products. | Determines if the reaction is exothermic or endothermic. |

| IRC Path | The minimum energy pathway connecting the TS to reactants and products. | Confirms the TS and visualizes the reaction mechanism. q-chem.comscm.com |

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Elucidation

The Kinetic Isotope Effect (KIE) is a powerful tool used to determine the mechanism of a chemical reaction, specifically by identifying whether a particular bond is broken or formed in the rate-determining step. wikipedia.orgbaranlab.orgprinceton.edu A KIE is observed when the rate of a reaction changes upon replacing an atom in one of the reactants with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or ¹²C with ¹³C). wikipedia.org

The effect arises from the difference in zero-point vibrational energy (ZPE) between bonds to light and heavy isotopes. A bond to a heavier isotope is stronger and has a lower ZPE, thus requiring more energy to break. If this bond is broken in the rate-determining step of a reaction, the reaction will proceed more slowly with the heavier isotope, resulting in a "normal" KIE (k_light / k_heavy > 1). baranlab.org If no significant KIE is observed, it implies that the bond to the isotopically labeled atom is not cleaved in the rate-determining step.

Table 4: Interpretation of Kinetic Isotope Effects (KIE) Note: This table provides a general guide to interpreting KIE values.

| KIE Type | Typical Value (k_light / k_heavy) | Interpretation |

| Primary KIE | > 2 (for H/D) | The bond to the isotope is broken in the rate-determining step. wikipedia.org |

| No Effect | ~ 1 | The bond to the isotope is not broken in the rate-determining step. |

| Inverse KIE | < 1 | The bond to the isotope becomes stiffer (stronger) in the transition state. This often occurs when hybridization changes, e.g., from sp² to sp³. |

| Secondary KIE | 1.0 - 1.5 (for α-H/D) or 0.7 - 1.0 (for β-H/D) | The isotopic substitution is near the reaction center but the bond is not broken. It provides information about changes in the transition state structure. wikipedia.org |

Future Research Directions and Unexplored Reactivity of 1 Bromo 2 Fluoronaphthalene

The unique substitution pattern of 1-bromo-2-fluoronaphthalene, featuring two different halogen atoms on a rigid naphthalene (B1677914) scaffold, presents a wealth of opportunities for future research. The distinct reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds allows for selective functionalization, making it a valuable building block in synthetic chemistry. The following sections outline promising avenues for exploration, focusing on catalysis, asymmetric synthesis, materials science, computational modeling, and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-bromo-2-fluoronaphthalene, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves halogenation or coupling reactions. For example, direct electrophilic substitution on naphthalene using bromine and fluorine sources under controlled conditions (e.g., Lewis acid catalysis) is common. Purity optimization requires post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Analytical techniques like GC-MS (gas chromatography-mass spectrometry) or HPLC (high-performance liquid chromatography) should be employed to verify purity (>98%) .

- Key Data : Reaction yields vary (50–80%) depending on halogenation selectivity; side products like dihalogenated isomers (e.g., 1,2-dibromonaphthalene) must be monitored .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and ¹⁹F) for structural confirmation. For electronic properties, UV-Vis spectroscopy and cyclic voltammetry can assess π-π* transitions and redox behavior. Computational methods (e.g., DFT calculations) are critical for modeling orbital interactions and substituent effects .

- Key Data : ¹⁹F NMR typically shows shifts between -110 to -120 ppm for fluorinated naphthalenes; bromine’s electronegativity alters HOMO-LUMO gaps by ~0.3–0.5 eV .

Q. What are the recommended protocols for assessing acute toxicity in mammalian models?

- Methodological Answer : Follow OECD Guidelines 423 or 425 for acute oral toxicity. Administer this compound in a vehicle (e.g., corn oil) to rodents at escalating doses (50–500 mg/kg). Monitor for respiratory distress, hepatic enzyme elevation (ALT/AST), and histopathological changes in lung/liver tissues .

- Key Data : LD₅₀ values for structurally similar bromonaphthalenes range from 200–400 mg/kg in rats; fluorine substitution may alter metabolic pathways (e.g., CYP450-mediated oxidation) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., bromine migration) affect the synthesis of this compound?

- Methodological Answer : Bromine migration during halogenation can be minimized using low temperatures (0–5°C) and directing groups (e.g., nitro or methyl substituents). Kinetic vs. thermodynamic control should be evaluated via time-resolved NMR or in situ FTIR monitoring. Computational modeling (e.g., transition state analysis) predicts regioselectivity .

- Key Data : Fluorine’s ortho/para-directing effects compete with bromine’s meta-directing tendencies, leading to isomer ratios (1-bromo-2-fluoro vs. 1-bromo-4-fluoro) of ~3:1 under standard conditions .

Q. What strategies resolve contradictions in environmental persistence data for this compound?

- Methodological Answer : Discrepancies in half-life (soil vs. water) may arise from matrix-specific degradation (e.g., microbial activity, photolysis). Use standardized OECD 307 (soil) and 309 (water) tests under controlled light/temperature. Cross-validate using LC-MS/MS to track degradation products (e.g., defluorinated metabolites) .

- Key Data : Reported half-lives vary from 30 days (aerobic soil) to >100 days (anaerobic sediment), highlighting the need for site-specific risk assessments .

Q. How can researchers elucidate the mechanism of genotoxicity in this compound?

- Methodological Answer : Conduct Ames tests (OECD 471) with TA98/TA100 strains to assess mutagenicity. Follow with comet assays (OECD 489) to detect DNA strand breaks in mammalian cell lines (e.g., HepG2). Compare results to bromonaphthalene and fluoronaphthalene controls to isolate halogen-specific effects .

- Key Data : Brominated naphthalenes exhibit higher genotoxicity (2–3× induction in micronuclei) compared to fluorinated analogs, suggesting bromine’s role in DNA adduct formation .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。